molecular formula C7H7BN2O2S B3067956 1-(3-Thienyl)-1H-pyrazole-4-boronic Acid CAS No. 1974329-41-3

1-(3-Thienyl)-1H-pyrazole-4-boronic Acid

Cat. No.: B3067956
CAS No.: 1974329-41-3
M. Wt: 194.02 g/mol
InChI Key: KOLOFOFHBUHETN-UHFFFAOYSA-N
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Description

1-(3-Thienyl)-1H-pyrazole-4-boronic Acid is an organic compound that features a boronic acid group attached to a pyrazole ring, which is further substituted with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thienyl)-1H-pyrazole-4-boronic Acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation reactions to introduce the boronic acid functionality. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in solvents like dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Thienyl)-1H-pyrazole-4-boronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-Thienyl)-1H-pyrazole-4-boronic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Thienyl)-1H-pyrazole-4-boronic Acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active site of enzymes, making it a valuable scaffold for designing enzyme inhibitors .

Comparison with Similar Compounds

  • 1-(2-Thienyl)-1H-pyrazole-4-boronic Acid
  • 1-(3-Thienyl)-1H-pyrazole-5-boronic Acid
  • 1-(3-Thienyl)-1H-pyrazole-4-carboxylic Acid

Uniqueness: 1-(3-Thienyl)-1H-pyrazole-4-boronic Acid is unique due to the specific positioning of the boronic acid group on the pyrazole ring, which can influence its reactivity and binding properties. This compound’s ability to participate in Suzuki-Miyaura cross-coupling reactions makes it a versatile building block in organic synthesis .

Properties

IUPAC Name

(1-thiophen-3-ylpyrazol-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2S/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h1-5,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLOFOFHBUHETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CSC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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